

A Comparative Guide to Zerumbone-Loaded Nanoformulations

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Compound of Interest		
Compound Name:	Zerumbone	
Cat. No.:	B192701	Get Quote

Zerumbone, a natural sesquiterpenoid derived from the rhizomes of Zingiber zerumbet, has garnered significant attention for its potent anti-inflammatory, antioxidant, and antitumor properties.[1] However, its clinical application is hindered by poor aqueous solubility, leading to low bioavailability.[1][2] To overcome these limitations, various nanotechnology-based drug delivery systems have been developed to enhance the solubility, stability, and therapeutic efficacy of **zerumbone**.[1][3]

This guide provides a comparative analysis of different **zerumbone**-loaded nanoformulations, presenting key experimental data on their physicochemical characteristics and in vitro performance. Detailed experimental protocols and visual diagrams of cellular mechanisms and workflows are included to support researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical and Performance Comparison

The efficacy of a nanoformulation is largely dependent on its physicochemical properties, which influence its stability, drug release profile, and cellular interaction. The following tables summarize the quantitative data from various studies on **zerumbone**-loaded nanoformulations.

Table 1: Physicochemical Characterization of **Zerumbone** Nanoformulations



Nanofor mulatio n Type	Stabiliz er/Carri er	Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia I (mV)	Encaps ulation Efficien cy (%)	Drug Loading (%)	Referen ce
Nanostru ctured Lipid Carriers (NLC)	-	52.68 ± 0.1	0.29 ± 0.004	-25.03 ± 1.24	99.03	7.92	[4][5]
NLC with SPION	-	140.32 ± 1.14	0.18 ± 0.02	-13.37 ± 0.61	-	-	[6]
Nanosus pension	SDS	211 ± 27	0.39 ± 0.06	-30.86 ± 2.3	-	-	[7][8]
Nanosus pension	НРМС	398 ± 3.5	0.55 ± 0.004	-3.37 ± 0.002	-	-	[7][8]
Chitosan- Oleic Acid NP	Chitosan- Oleic Acid	116 ± 12.04	0.74 ± 0.07	+34.4	92.43 ± 1.73	-	[9]
Chitosan- Folic Acid NP	Chitosan- Folic Acid	195.13	0.32	-37.06	74.96	15.23	[10]

*SPION: Superparamagnetic Iron Oxide Nanoparticles, SDS: Sodium Dodecyl Sulfate, HPMC: Hydroxypropyl Methylcellulose, NP: Nanoparticles. A PDI value < 0.5 indicates a uniform particle-size distribution.[10] A zeta potential of at least -20 mV is required for short-term stability, and -30 mV is required for long-term stability.[7]

Table 2: In Vitro Performance of **Zerumbone** Nanoformulations



Nanoformulati on Type	Cell Line	IC50 (μg/mL)	Drug Release Profile	Reference
Free Zerumbone	Jurkat	5.39 ± 0.43 (72h)	90.5% release over 48h	[4][5]
MDA-MB-231	5.96 ± 0.13	-	[11]	_
MOF-5 Control	89.58	-	[9]	
NLC	Jurkat	5.64 ± 0.38 (72h)	46.7% release over 48h (sustained)	[4][5]
MDA-MB-231	6.01 ± 0.11	-	[11]	
NLC with SPION	MCF-7	1.94 ± 0.19 (48h)	41.25% release over 72h (pH 7.4)	[6]
MDA-MB-231	2.55 ± 0.93 (48h)	38.88% release over 72h (pH 4.5)	[6]	
Nanosuspension (HPMC)	-	-	75.04% release	[7]
Nanosuspension (SDS)	-	-	54.59% release	[7]
Chitosan-Folic Acid NP	MCF-7	14.270	10.35% release in 24h	[10]
MOF-5	MCF-7	57.33	-	[9]

^{*}IC50: Half-maximal inhibitory concentration, a measure of potency. NLC: Nanostructured Lipid Carriers, SPION: Superparamagnetic Iron Oxide Nanoparticles, NP: Nanoparticles, MOF-5: Metal-Organic Framework-5.

Mandatory Visualization

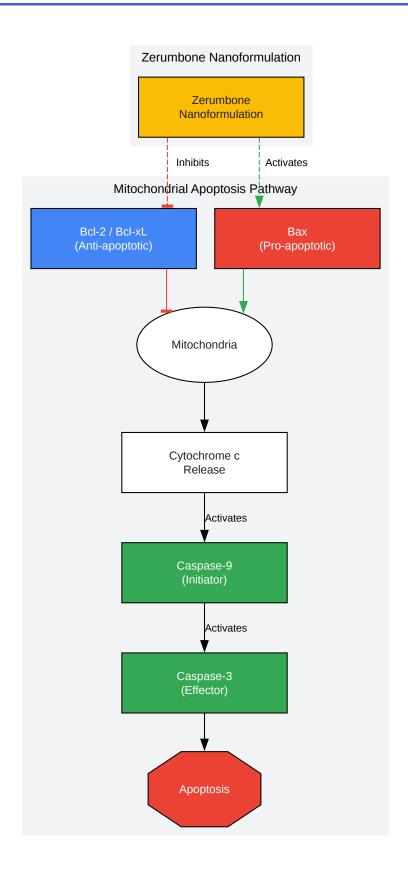


Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

Signaling Pathways

Zerumbone exerts its anti-cancer effects by modulating multiple cell signaling pathways.[12] One of the key mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway.[11]





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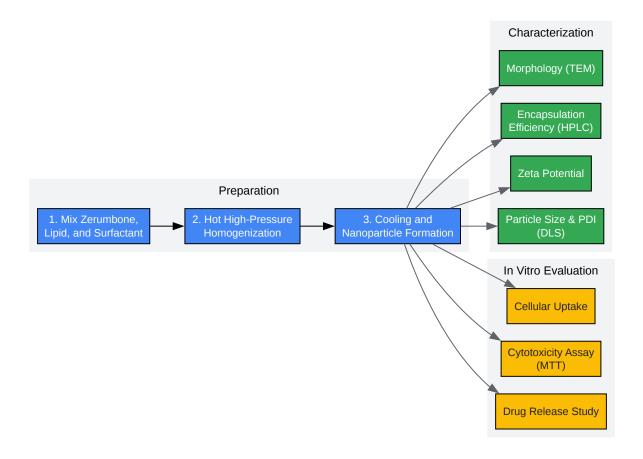
Caption: Zerumbone-induced intrinsic apoptosis pathway.



Zerumbone nanoformulations have also been shown to inhibit key survival pathways like NF-κB, PI3K/Akt/mTOR, and STAT3, leading to cell cycle arrest and suppression of proliferation, angiogenesis, and metastasis.[13][14]

Experimental Workflow

The preparation and characterization of **zerumbone**-loaded nanoformulations is a multi-step process designed to ensure optimal physicochemical properties and therapeutic efficacy.



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